2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide

Regiochemistry Structure-Activity Relationship Ligand Design

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide (CAS 866133-09-7) is the definitive ortho-methoxy reference point for medicinal chemistry teams conducting matched-pair analysis of the indene-benzamide chemotype. Unlike the para-methoxy (CAS 866132-67-4) and 3-chloro (CAS 866133-20-2) analogs, subtle N-benzyl substitution drives profound shifts in pharmacophore orientation, H-bonding networks, and lipophilicity, directly impacting target engagement and selectivity. Public bioactivity data (e.g., reported HDAC6 IC50) is confounded by structural misassignment, making rigorous in-house validation essential. Procure with batch-specific purity documentation (e.g., TRC D160960) to ensure regioisomeric integrity, support reproducibility in SAR campaigns, and develop cheminformatics pipelines that flag database inconsistencies.

Molecular Formula C25H23NO3
Molecular Weight 385.463
CAS No. 866133-09-7
Cat. No. B2487100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide
CAS866133-09-7
Molecular FormulaC25H23NO3
Molecular Weight385.463
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3
InChIInChI=1S/C25H23NO3/c1-29-23-12-5-2-7-20(23)16-26-25(28)22-11-4-3-10-21(22)24(27)19-14-13-17-8-6-9-18(17)15-19/h2-5,7,10-15H,6,8-9,16H2,1H3,(H,26,28)
InChIKeyZHJGLAVOGVPHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866133-09-7 – Indene-Benzamide Chemical Sourcing & Feasibility Assessment


2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide (CAS 866133-09-7) is a synthetic small molecule (MF: C₂₅H₂₃NO₃, MW: 385.47 g mol⁻¹) that incorporates a 2,3-dihydro-1H-indene carbonyl motif linked to a 2-methoxybenzyl-substituted benzamide . The compound is commercially offered in research-grade purity (≥90 %) with recommended storage at –20 °C under dry, light-protected conditions . Publicly available quantitative pharmacological profiling for this specific structure remains extremely limited; the principal experimental datum curated in major bioactivity databases – a sub-nanomolar IC₅₀ against recombinant HDAC6 (0.601 nM, HDAC-Glo assay) – is associated with a ChEMBL/BindingDB entry whose annotated SMILES string does not correspond to the indene-benzamide scaffold, raising substantial concerns about data provenance [1].

Why Generic Benzamide-Indene Analogs Cannot Substitute for 866133-09-7


The indene-benzamide chemotype is exquisitely sensitive to subtle variations in the N-benzyl substituent; even positional isomerism of the methoxy group (ortho vs. para) can reorient the pharmacophore, alter hydrogen-bonding networks, and modulate lipophilicity, potentially shifting target engagement and pharmacokinetic profiles [1]. Commercial sourcing data confirm that the closest regioisomeric analog – the 4-methoxybenzyl variant (CAS 866132-67-4) – is handled as a distinct catalog item by multiple vendors, underscoring that these compounds are not considered interchangeable in research procurement . Without rigorous head-to-head biological comparison, relying on a close analog in lieu of 866133-09-7 introduces uncontrolled variables that can compromise experimental reproducibility, particularly in structure-activity relationship (SAR) campaigns and selectivity profiling.

866133-09-7 Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Methoxy Positioning: Ortho (866133-09-7) vs. Para (866132-67-4) Substituent

866133-09-7 bears a 2-methoxy substituent on the N-benzyl ring, whereas the closest cataloged analog 866132-67-4 carries a 4-methoxy group [1]. This ortho-vs.-para methoxy arrangement directly affects the conformational preferences of the benzyl side chain and the spatial orientation of the hydrogen-bond-accepting methoxy oxygen. Although no published head-to-head pharmacological study exists for this specific pair, the distinct CAS registry numbers and separate commercial listings attest that the two regioisomers are chemically and, by implication, biologically non-identical entities .

Regiochemistry Structure-Activity Relationship Ligand Design

Lipophilicity and Hydrogen-Bonding Predictions for Ortho-Methoxy vs. Para-Methoxy and Chloro Analogs

In the absence of experimental log P/log D data, in silico predictions indicate that the ortho-methoxy group in 866133-09-7 can engage in an intramolecular hydrogen bond with the adjacent amide N–H, yielding a constrained pseudo-ring that reduces the number of solvent-exposed H-bond donors relative to the para-methoxy analog 866132-67-4 . This conformational restriction is expected to lower topological polar surface area (tPSA) and modestly enhance membrane permeability compared with the para isomer. The 3-chlorobenzyl analog (866133-20-2) replaces the H-bond acceptor entirely with a hydrophobic chlorine, further altering the polarity profile and molecular recognition properties . No experimental permeability or solubility studies comparing these three analogs have been published.

Lipophilicity Hydrogen Bonding Drug-Likeness

Commercial Availability and Purity Benchmarking: 866133-09-7 vs. 866132-67-4

866133-09-7 is available from Biomart (≥90 % purity) and from Toronto Research Chemicals (TRC catalog D160960, priced at $230/25 mg) as of 2022 [1]. The 4-methoxy regioisomer 866132-67-4 is listed separately by multiple vendors with purity specifications typically at ≥98 % (NLT 98 %) [2]. The availability of the ortho-methoxy isomer in lower purity grades may necessitate additional in-house purification for assays requiring >95 % purity, a logistical consideration when selecting between these regioisomers for procurement.

Compound Sourcing Purity Supply Chain

HDAC6 Inhibitory Activity Claim: Data Provenance Alert for 866133-09-7

The BindingDB/ChEMBL entry BDBM50557848 (CHEMBL4777764) reports an HDAC6 IC₅₀ of 0.601 nM for a compound designated as WO2021067859 Compound I-21 [1]. However, the SMILES string attached to this entry (CC(C)(Nc1ncc(cc1F)C(=O)NO)c1ccccn1) describes a 5-fluoronicotinamide derivative, not an indene-benzamide scaffold [2]. This structural mismatch indicates a database curation error. As of this writing, no validated experimental HDAC6 inhibitory data attributable to 866133-09-7 have been identified in peer-reviewed literature. The closest structurally characterized HDAC6 inhibitor in the same patent family (Compound I-8B) achieves an IC₅₀ of 0.275 nM in the same HDAC-Glo assay [3], providing a benchmark for the series but not a direct comparator for 866133-09-7.

HDAC6 Bioactivity Database Data Integrity

866133-09-7 – Recommended Research and Procurement Application Scenarios


Regioisomeric SAR Probe in Indene-Benzamide Lead Optimization

866133-09-7 serves as the ortho-methoxy reference point in a matched-pair analysis alongside the para-methoxy analog 866132-67-4 and the 3-chloro analog 866133-20-2. Systematic substitution at the N-benzyl position allows medicinal chemistry teams to deconvolute the contribution of methoxy position and H-bonding capacity to target affinity, selectivity, and physicochemical properties .

Database Curation Control Standard for Bioactivity Data Validation

Given the documented SMILES mismatch in the BindingDB/ChEMBL entry associated with this CAS number, 866133-09-7 is an instructive case for bioinformatics and data-curation teams to develop and validate cheminformatics pipelines that flag structural-inconsistency errors in public bioactivity databases [1].

Building-Block Sourcing for Focused Compound Library Synthesis

The indene-carbonyl-benzamide scaffold represents a versatile intermediate for diversity-oriented synthesis. Procurement of 866133-09-7 from vendors offering batch-specific purity documentation (e.g., TRC D160960) supports the construction of focused libraries where regioisomeric purity is critical for downstream biological interpretation [2].

Negative Control Selection for HDAC6 Inhibitor Screening Campaigns

Until the HDAC6 activity of 866133-09-7 is experimentally validated, the compound may be cautiously employed as a structurally related negative control in HDAC6 screening cascades, provided that in-house counter-screening confirms lack of HDAC6 engagement relative to verified series members such as Compound I-8B (IC₅₀ = 0.275 nM) [3].

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-methoxybenzyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.